CalciGreen-5N, AM
Description
Historical Context of Related Chemical Classes in Scientific Inquiry
The ability to visualize and quantify intracellular Ca²⁺ was revolutionized in the 1980s with the development of the first fluorescein-based calcium indicators. stratech.co.uk This breakthrough was built upon the foundational work of Roger Tsien, who in 1980 introduced a new class of calcium chelators, with 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) as a key development. nih.govacs.org BAPTA offered high selectivity for Ca²⁺ over other ions like magnesium (Mg²⁺) and was less sensitive to pH changes, a significant improvement over previous chelators like EGTA. nih.gov
To deliver these indicators into living cells, researchers utilized acetoxymethyl (AM) ester technology. stratech.co.uknih.gov AM esters are hydrophobic, non-polar groups that mask the charged portions of the indicator molecule, allowing it to passively diffuse across the cell membrane. nih.govionbiosciences.com Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the AM groups, trapping the now-polar, active form of the indicator within the cytosol. stratech.co.uknih.govionbiosciences.comrsc.org This technique paved the way for widely used indicators like Fluo-3 and Fluo-4. stratech.co.uk
The CalciGreen series of indicators, including CalciGreen-5N, emerged from this lineage of BAPTA-based, AM-esterified fluorescent dyes. These indicators were designed to offer a range of affinities for Ca²⁺, catering to different experimental needs. While early indicators were often excited by UV light, the development of probes excitable by visible light, like the CalciGreen family, reduced potential phototoxicity and autofluorescence, expanding their utility in live-cell imaging. oxinst.com
Theoretical Foundations and Hypotheses Regarding CalciGreen-5N, AM Functionality
The functionality of this compound is based on established principles of chemical biology and fluorescence spectroscopy. The "AM" designation indicates that the core molecule is rendered cell-permeant through the addition of acetoxymethyl esters. nih.govionbiosciences.com
The process begins with the diffusion of the hydrophobic this compound molecule across the plasma membrane into the cell's interior. nih.gov Inside the cell, cytosolic esterases hydrolyze the AM esters. stratech.co.ukrsc.org This cleavage accomplishes two critical things: it reveals the charged carboxylate groups of the BAPTA-like chelator, preventing the molecule from leaking back out of the cell, and it activates the molecule's ability to bind calcium. ionbiosciences.com
The active form, CalciGreen-5N, operates through a mechanism known as chelation-enhanced fluorescence. In the absence of calcium (apo state), the molecule's fluorescence is minimal due to a process called photoinduced electron transfer (PET) quenching. Upon binding with Ca²⁺, the chelator portion of the molecule undergoes a conformational change. This change suppresses the PET process, leading to a significant increase in fluorescence intensity when excited by light of the appropriate wavelength. vulcanchem.com
The "5N" in its name signifies a specific chemical modification that results in a lower affinity for Ca²⁺ compared to other indicators like Fluo-4. This is quantified by its equilibrium dissociation constant (Kd), which is the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. pharmacologycanada.org The intermediate Kd of CalciGreen-5N makes it particularly well-suited for measuring high intracellular free Ca²⁺ concentrations that might saturate high-affinity indicators. vulcanchem.commedchemexpress.com
Scope and Objectives of this compound Academic Investigation
The specific properties of this compound have defined its use in various academic research areas, particularly in neuroscience and cell physiology. medchemexpress.comresearchgate.netplos.org Its primary objective is to monitor and quantify large or sustained changes in intracellular Ca²⁺ concentrations that occur during specific physiological or pathological events. medchemexpress.complos.orgresearchgate.net
A key application is in the study of neuronal excitotoxicity. For instance, research has utilized CalciGreen-5N to measure the substantial increases in intracellular Ca²⁺ in cultured rat brain neurons following exposure to glutamate (B1630785). medchemexpress.com Its lower affinity prevents signal saturation during the prolonged calcium influx associated with such neurotoxic events, allowing for real-time tracking of these processes. vulcanchem.com
CalciGreen-5N has also been employed to investigate calcium dynamics within specific cellular organelles. Studies have used it to monitor Ca²⁺ flux in mitochondria, providing insights into processes like the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways. vulcanchem.com Another study identified the acrosomal vesicle of mouse sperm as a calcium store using this indicator. medchemexpress.com
The scope of its application extends to any cellular system where high calcium concentrations are of interest. By providing a means to visualize and measure these specific Ca²⁺ signals, this compound enables researchers to investigate the role of calcium in diverse cellular functions, from neurotransmission to fertilization. medchemexpress.comnih.gov
Compound Information Table
| Compound Name | Abbreviation or Synonym |
| 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | BAPTA |
| CalciGreen-5N, Acetoxymethyl Ester | This compound |
| Fluo-3, Acetoxymethyl Ester | Fluo-3, AM |
| Fluo-4, Acetoxymethyl Ester | Fluo-4, AM |
Properties of Select Calcium Indicators
This table provides a comparison of the key photophysical properties of CalciGreen-5N and another commonly used calcium indicator, Fluo-4. The data is compiled from various research and commercial sources.
| Property | CalciGreen-5N | Fluo-4 |
| Excitation Wavelength (max, Ca²⁺-bound) | ~506 nm | ~494 nm |
| Emission Wavelength (max, Ca²⁺-bound) | ~531 nm | ~516 nm |
| Dissociation Constant (Kd for Ca²⁺) | ~4.3 µM vulcanchem.com | ~345 nM vulcanchem.com |
| Fluorescence Enhancement upon Ca²⁺ Binding | ~14.7-fold vulcanchem.com | >100-fold |
Research Applications of this compound
This table summarizes findings from selected academic studies that have utilized this compound to investigate specific biological questions.
| Research Area | Cell Type | Biological Process Investigated | Key Finding | Citation |
| Neuroscience | Cultured Rat Forebrain Neurons | Glutamate-induced excitotoxicity | Detected significant Ca²⁺ elevations (1.17 ± 0.15 µM) following glutamate exposure, which were amplified under metabolic stress. | vulcanchem.commedchemexpress.com |
| Cell Physiology | Mouse Sperm | Acrosomal calcium storage | The acrosomal vesicle was identified as a significant calcium store. | medchemexpress.com |
| Mitochondrial Biology | Isolated Liver Mitochondria | Mitochondrial Permeability Transition Pore (mPTP) opening | Monitored Ca²⁺ efflux associated with mPTP opening, which was inhibited by cyclosporin (B1163) A. | vulcanchem.com |
Properties
CAS No. |
216699-33-1 |
|---|---|
Molecular Formula |
C59H52Cl2N4O28 |
Molecular Weight |
1335.96 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Calcigreen 5n, Am and Analogues
Retrosynthetic Analysis of CalciGreen-5N, AM
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical forward synthesis. youtube.comyoutube.com The complex structure of this compound, with its fluorescein (B123965) core, BAPTA-type chelator, and multiple acetoxymethyl (AM) ester groups, lends itself to a multi-step retrosynthetic disconnection approach.
The primary disconnections for this compound are identified at the most labile or synthetically accessible bonds:
AM Ester Groups: The six acetoxymethyl (AM) ester groups are installed in the final stages of the synthesis to convert the calcium-sensitive dye into its cell-permeant form. nih.gov The retrosynthetic step involves the disconnection of these groups, leading to the free acid form of the indicator, CalciGreen-5N. This transformation is typically achieved in the forward synthesis by reacting the carboxylate salt with bromomethyl acetate (B1210297) or a similar electrophile.
Amide Linkage: A key strategic bond is the amide linkage connecting the xanthenone fluorophore to the aniline (B41778) backbone of the chelator moiety. Disconnecting this bond via a functional group interconversion (FGI) reveals two major precursors: a carboxylic acid-functionalized dichlorofluorescein derivative and an amino-phenyl substituted BAPTA-analogue chelator.
BAPTA Chelator Moiety: The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) portion can be further deconstructed. The ether linkages are key disconnection points, leading back to a nitro-substituted catechol derivative and a corresponding di-haloethane component. The iminodiacetate (B1231623) groups can be retrosynthetically traced back to the parent aniline through alkylation with an appropriate haloacetate ester.
Fluorophore Moiety: The dichlorofluorescein core can be synthesized through established methods, such as the condensation of a substituted phthalic anhydride (B1165640) with a resorcinol (B1680541) derivative.
This analysis breaks down the complex target molecule into more manageable and often commercially available starting materials, providing a clear roadmap for the forward synthesis.
Novel Catalytic Systems for this compound Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. numberanalytics.com For a multi-step synthesis like that of this compound, both homogeneous and heterogeneous catalytic systems can be strategically employed to optimize reaction steps, improve yields, and facilitate scalable production.
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is prized for its high selectivity and activity under mild reaction conditions. numberanalytics.comnumberanalytics.com This is particularly advantageous in the synthesis of complex, functional-group-rich molecules like fluorescent indicators. worldscientific.com
Several key steps in the synthesis of this compound could be significantly enhanced by homogeneous catalysts:
Amide Bond Formation: While classical coupling reagents are effective, catalytic methods for amide bond formation are gaining traction as greener alternatives. Transition-metal-catalyzed C-N bond forming reactions can provide high yields under mild conditions.
Ether Synthesis: The Williamson ether synthesis, used to construct the BAPTA chelator backbone, can be facilitated by phase-transfer catalysts, which are a form of homogeneous catalysis.
Cross-Coupling Reactions: For creating analogues of this compound with modified aromatic cores, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are invaluable tools for forming new carbon-carbon bonds with high precision. solubilityofthings.com
The table below summarizes potential applications of homogeneous catalysis in the synthesis.
| Synthetic Step | Bond Formed | Potential Homogeneous Catalyst Type | Advantages |
| Amide Formation | C-N (Amide) | Transition Metal Complexes (e.g., Ru, Ir) | High selectivity, mild conditions, reduced stoichiometric waste. numberanalytics.com |
| Etherification | C-O (Ether) | Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Enhanced reaction rates, improved yield. |
| Analogue Synthesis | C-C (Aryl-Aryl) | Palladium Complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance, precise bond formation. solubilityofthings.com |
Potential applications in the synthesis of this compound intermediates include:
Nitro Group Reduction: The reduction of the nitro group on the catechol precursor to an aniline is a critical step. This is commonly achieved with high efficiency using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃) with hydrogen gas. numberanalytics.com
Esterification: Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can be used for the esterification steps, replacing corrosive liquid acids like sulfuric acid. These solid catalysts are easily filtered out and can often be regenerated and reused.
Condensation Reactions: The formation of the xanthene fluorophore involves a Friedel-Crafts-type acylation followed by condensation. Solid Lewis acid catalysts could potentially replace traditional homogeneous catalysts like AlCl₃, reducing the generation of hazardous aqueous waste during workup.
The table below compares homogeneous and heterogeneous approaches for a key reduction step.
| Feature | Homogeneous Catalysis (e.g., Wilkinson's Catalyst) | Heterogeneous Catalysis (e.g., Pd/C) |
| Catalyst Separation | Difficult; requires extraction or distillation. | Simple; filtration. qualitas1998.net |
| Catalyst Reusability | Often not possible. | Generally high. |
| Reaction Conditions | Often milder (lower temperature/pressure). numberanalytics.com | Can require higher temperature/pressure. |
| Scalability | Challenging due to separation issues. | Excellent for industrial processes. researchgate.net |
| Selectivity | Can be very high and tunable with ligands. fiveable.me | Can be high, but sometimes lower than homogeneous counterparts. |
Green Chemistry Principles in this compound Synthesis Optimization
The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. medcraveonline.comnih.govacs.org Applying these principles to the synthesis of this compound can significantly reduce its environmental impact and production costs.
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are a major source of chemical waste. nih.gov Solvent-free synthesis, often employing mechanochemistry (e.g., grinding or ball-milling), has emerged as a powerful technique for producing complex organic molecules, including dyes. kashanu.ac.irrsc.orgresearchgate.net
For the synthesis of this compound, several steps could be adapted to solvent-free conditions:
Condensation Steps: The formation of the fluorophore and the coupling of the two main precursors could potentially be achieved under solvent-free grinding conditions, possibly with a solid acid or base catalyst. kashanu.ac.ir This approach has been successfully used for the synthesis of other dye classes, offering benefits such as short reaction times, high yields, and simple product isolation. kashanu.ac.ir
Esterification: Solid-state esterification reactions could be explored for the final AM-ester functionalization step, eliminating the need for solvents like DMF or acetonitrile.
These strategies not only prevent pollution at the source but can also lead to more energy-efficient processes by avoiding the need for heating and distilling large volumes of solvent. medcraveonline.com
Atom economy and the Environmental Factor (E-factor) are key metrics for quantifying the "greenness" of a chemical process. chembam.com
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product, highlighting the inefficiency of reactions that use stoichiometric reagents that are not part of the final molecule. acs.orgpnas.org
E-Factor provides a more practical measure of waste by calculating the total mass of waste generated per kilogram of product. libretexts.orgwiley-vch.de The pharmaceutical and fine chemical industries traditionally have very high E-factors, often generating 25-100 kg of waste per kg of product, or even more. pnas.org
The goal in a green synthesis is to maximize atom economy (approaching 100%) and minimize the E-factor (approaching 0). libretexts.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. medcraveonline.com
The following hypothetical table compares a traditional stoichiometric method with a greener, catalytic method for the reduction of a nitro-aromatic intermediate (Ar-NO₂) to the corresponding amine (Ar-NH₂), a key step in the synthesis of the BAPTA chelator.
| Metric | Traditional Method (e.g., SnCl₂/HCl) | Catalytic Method (e.g., H₂/Pd/C) |
| Reaction | Ar-NO₂ + 3 SnCl₂ + 7 HCl → Ar-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O | Ar-NO₂ + 3 H₂ --(Pd/C)--> Ar-NH₂ + 2 H₂O |
| Stoichiometric Reagents | Yes (SnCl₂) | No |
| Theoretical Atom Economy | Low (Heavy tin atoms are wasted) | High (Only H₂ is consumed) |
| E-Factor (kg waste/kg product) | High (>10) due to metal salts and neutralization waste. | Low (<1) as the main byproduct is water and the catalyst is recycled. chembam.com |
| Environmental Impact | Generates significant heavy metal waste. | Minimal waste, primarily water. |
By prioritizing catalytic routes and optimizing reaction conditions according to green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Flow Chemistry Approaches to this compound Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers substantial advantages over conventional batch processing. wuxiapptec.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, selectivity, and safety. mdpi.comnoelresearchgroup.com For the multi-step synthesis of a complex molecule like this compound, flow chemistry enables the "telescoping" of reactions, where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. syrris.jp
A hypothetical flow process for this compound could involve several modules, each dedicated to a specific transformation. For instance, the nitration of a BAPTA precursor, a potentially hazardous exothermic reaction, can be performed much more safely in a microreactor due to the high surface-area-to-volume ratio that allows for rapid heat dissipation. mdpi.com Subsequent steps, such as the alkylation of the aniline nitrogens to install the tetracarboxylate Ca²⁺ binding motif and the final coupling to the fluorescein fluorophore, could be integrated into a continuous sequence. pnas.org The use of immobilized reagents and catalysts packed into columns within the flow path can further streamline the process and simplify purification. syrris.jp
Table 1: Hypothetical Telescoped Flow Synthesis of a CalciGreen-5N Precursor
| Step | Transformation | Flow Reactor Module | Key Advantages in Flow |
|---|---|---|---|
| 1 | Nitration of BAPTA precursor | Micro-channel reactor with active cooling | Enhanced safety, superior temperature control, reduced risk of runaway reaction. mdpi.com |
| 2 | Reduction of Nitro Groups | Packed-bed reactor with immobilized catalyst (e.g., Pd/C) | High catalyst efficiency, easy product separation, continuous processing. |
| 3 | N-Alkylation with an acetate equivalent | Heated coil reactor with in-line base addition | Precise stoichiometry control, improved yield by avoiding partial substitution. pnas.org |
| 4 | Coupling with Fluorophore | T-mixer followed by residence time coil | Rapid and efficient mixing, controlled reaction time for minimizing side products. syrris.jp |
| 5 | AM Esterification | In-line purification followed by esterification reactor | Integration of purification and reaction, potential for immediate product formulation. biorxiv.org |
This integrated approach not only accelerates the synthesis but also improves reproducibility and facilitates scale-up, making it a highly attractive strategy for the production of fluorescent indicators. sioc-journal.cn
Stereoselective Synthesis of this compound Isomers
The core structure of this compound is achiral, meaning it does not possess stereocenters and therefore does not exist as different stereoisomers. However, the principles of stereoselective synthesis are critical for creating advanced analogues of BAPTA-based indicators that incorporate chiral elements. Introducing stereocenters into the chelator or the fluorophore can influence the indicator's binding affinity, selectivity, and photophysical properties.
Stereoselective synthesis aims to control the formation of a specific stereoisomer of a product. This can be achieved through various strategies, such as using chiral starting materials, employing chiral catalysts, or utilizing enzymatic resolutions. beilstein-journals.orgmdpi.com For example, in the synthesis of a chiral BAPTA analogue, a key step would be the stereoselective construction of a substituted diamine or diol backbone, which replaces the 1,2-bis(aminophenoxy)ethane moiety of the parent structure. beilstein-journals.org
Table 2: Strategies for Stereoselective Synthesis of Chiral Precursors for BAPTA Analogues
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizing readily available enantiopure natural products (e.g., amino acids, sugars) as starting materials. | Synthesis of a chiral diamine backbone from D-mannitol. | rsc.org |
| Asymmetric Catalysis | Using a chiral catalyst to induce stereoselectivity in a reaction between achiral reactants. | Rhodium-catalyzed asymmetric hydrogenation to create a chiral diol. | beilstein-journals.org |
| Enzymatic Resolution | Using an enzyme (e.g., a lipase) to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Lipase-mediated resolution of a racemic cyclogeraniol derivative. mdpi.com | acs.org |
| Substrate-Controlled Synthesis | An existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. | Diastereoselective alkylation of a chiral imine. | beilstein-journals.org |
By applying these methods, chemists can design and synthesize novel calcium indicators with tailored three-dimensional structures, potentially leading to probes with enhanced performance for specific biological applications. mdpi.comaragen.com
Biocatalytic Pathways for this compound Precursors
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. acs.org Using enzymes in organic synthesis offers significant advantages, including mild reaction conditions (ambient temperature and neutral pH), high chemo-, regio-, and stereoselectivity, and a reduced environmental footprint compared to traditional chemical methods. nih.gov These features make biocatalysis a powerful tool for constructing the complex building blocks of fluorescent indicators.
The synthesis of this compound precursors, such as substituted aminophenols and aromatic ethers that form the BAPTA core, could greatly benefit from enzymatic pathways. chemrxiv.org For example, hydrolases like lipases and esterases are well-established for the kinetic resolution of racemic alcohols and amines, providing access to enantiopure building blocks for chiral analogues. acs.orgnih.gov Furthermore, enzymes such as methyltransferases or engineered ether synthases could be employed for the precise and selective formation of the ether linkages in the BAPTA backbone, a reaction that can be challenging using conventional chemistry. nih.govchemrxiv.org
Enzyme engineering and directed evolution can further expand the biocatalytic toolbox, creating novel enzymes that are adapted for specific, non-natural substrates and reactions, paving the way for new, efficient pathways to key indicator precursors. acs.orgcaltech.edu
Table 3: Potential Biocatalytic Reactions for the Synthesis of BAPTA Precursors
| Reaction Type | Enzyme Class | Substrate Example | Product | Key Advantage |
|---|---|---|---|---|
| Ether Bond Formation | Ether Synthase / Methyltransferase | A catechol derivative and an alcohol | Aromatic ether precursor | High regioselectivity, mild conditions. chemrxiv.orgnih.gov |
| Kinetic Resolution | Lipase / Esterase | Racemic chiral diol | Enantiopure diol/ester | High enantioselectivity for chiral analogues. acs.orgnih.gov |
| C-H Amination | Engineered Cytochrome P450 | Phenolic compound | Aminophenol derivative | Direct functionalization of C-H bonds. |
| Carboxylation | Carboxylase | Phenolic precursor | Hydroxybenzoic acid derivative | High regioselectivity. nih.gov |
By integrating biocatalysis into the synthetic strategy, the production of this compound and its analogues can become more sustainable and efficient, yielding high-purity compounds for advanced biological imaging.
Computational Chemistry and Modeling of Calcigreen 5n, Am
Quantum Chemical Calculations of CalciGreen-5N, AM Electronic Structure
A thorough review of publicly available scientific literature reveals a notable absence of specific quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio studies, performed directly on the this compound molecule. Such studies are fundamental to understanding the electronic underpinnings of its function as a calcium sensor.
Currently, there are no published DFT studies specifically detailing the electronic structure, frontier molecular orbitals (HOMO/LUMO), or charge distribution of this compound. For similar BAPTA-based indicators, DFT is a powerful tool to model the photoinduced electron transfer (PeT) process. nih.govrsc.org In the calcium-free state, the electron-rich BAPTA moiety can donate an electron to the excited fluorophore, quenching fluorescence. nih.gov DFT calculations could precisely map the energy levels and spatial distribution of the HOMO (typically located on the BAPTA donor) and the LUMO (on the fluorophore acceptor) to quantify the driving force for this quenching process. Upon calcium binding, the nitrogen lone pairs of the BAPTA chelator become involved in coordination, which lowers the energy of the HOMO and increases the energy barrier for electron transfer, thus restoring fluorescence. nih.gov
Similarly, specific ab initio studies focusing on the conformational analysis of this compound are not available in the current body of scientific literature. Ab initio methods could be employed to accurately calculate the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This would be particularly insightful for understanding the flexibility of the linker connecting the BAPTA chelator to the fluorophore and how calcium binding might restrict this flexibility, contributing to the observed change in fluorescence.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a window into their interactions with their environment. However, specific MD simulation studies for this compound are not present in the published literature.
There are no specific studies modeling the solvation effects on this compound. MD simulations in explicit water models would be critical to understanding how the polar and non-polar regions of the molecule interact with an aqueous physiological environment. Such simulations could reveal the organization of water molecules around the chelating pocket and the fluorophore, and how this organization changes upon calcium binding, which can influence the indicator's spectral properties.
Research detailing MD simulations of this compound within biological mimetic systems, such as lipid bilayers or protein environments, has not been published. These simulations would be instrumental in predicting the partitioning of the AM ester form into membranes and potential non-specific interactions of the active form with intracellular proteins, which could affect its calibration and performance as a calcium sensor.
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives (excluding human applications)
While computational SAR modeling for this compound is not available, experimental SAR studies on analogous BAPTA-based indicators provide a clear framework for how structural modifications can systematically tune indicator performance. This concept, often referred to as "isomeric tuning," involves altering the relative positions of the fluorophore and the chelator. acs.org
The fundamental mechanism for many BAPTA-based indicators is photoinduced electron transfer (PeT), where the efficiency of fluorescence quenching is highly dependent on the distance and orientation between the BAPTA electron donor and the fluorophore electron acceptor. acs.org By systematically changing the attachment point of the BAPTA moiety on the fluorescent core, researchers can modulate the indicator's key properties.
A study on a series of red-fluorescent, BAPTA-based indicators derived from the JF₅₄₉ xanthene dye illustrates this principle effectively. acs.org Researchers synthesized several isomers where the BAPTA chelator was attached to different positions on the fluorophore. The results demonstrated that moving the chelator closer to the fluorophore core generally increased the fluorescence enhancement upon calcium binding (ΔF/F₀), but could also lead to more complex effects on the absolute brightness (quantum yield, Φ_sat) due to residual quenching effects even in the calcium-bound state. acs.org
For example, attaching the BAPTA group at the 6-position of the xanthene ring resulted in a two-fold improvement in fluorescence change compared to the 5-position isomer. acs.org Moving it even closer, to the 7-position, further increased the sensitivity but at the cost of a significantly reduced quantum yield. acs.org This trade-off highlights the delicate balance in SAR for these indicators: maximizing the change in fluorescence while maintaining sufficient brightness for detection. This experimental approach provides a powerful, albeit non-computational, model for understanding the structure-activity relationships that would undoubtedly apply to derivatives of CalciGreen-5N.
Table 1: Properties of Isomeric JF₅₄₉-BAPTA Ca²⁺ Indicators This table illustrates the principle of isomeric tuning on a related BAPTA-based indicator series. Data sourced from an experimental study by Grimm et al. (2019). acs.org
| Compound (BAPTA Position) | Excitation Wavelength (λₑₓ, nm) | Emission Wavelength (λₑₘ, nm) | Quantum Yield (Φ_sat) | Fluorescence Change (ΔF/F₀) |
| 3 (5-position) | 558 | 579 | 0.69 | 2.3 |
| 4 (6-position) | 565 | 583 | 0.78 | 4.8 |
| 5 (7-position) | 563 | 582 | 0.18 | 14.0 |
| 7 (azetidine 3-position) | 559 | 578 | 0.75 | 15.0 |
In Silico Screening for this compound Binding Targets (excluding human applications)
In silico screening, particularly through molecular docking, is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a large molecule, typically a protein. nih.govyoutube.com This method is instrumental in identifying potential molecular targets and understanding interaction mechanisms without the need for extensive, time-consuming laboratory experiments. uk.comewadirect.commdpi.com
For this compound, in silico screening can be hypothetically applied to identify binding targets in various non-human organisms, which is relevant for studies in veterinary medicine, microbiology, and plant science. The process involves docking the 3D structure of this compound into the binding sites of a library of target proteins from specific organisms. mdpi.com Potential targets in non-human species could include calcium-binding proteins (such as calmodulin or troponin analogues) or, critically, the esterase enzymes responsible for the probe's activation. Identifying potent interactions with esterases in a pathogenic fungus or bacterium, for example, could inform the feasibility of using the probe in that specific system. plos.org
The screening process evaluates thousands of possible binding poses and uses a scoring function to estimate the binding affinity, typically expressed in kcal/mol. scitechnol.com A lower binding energy value suggests a more stable and favorable interaction. scitechnol.com The results can pinpoint key amino acid residues that interact with the ligand, providing a detailed view of the binding mode. youtube.com
Below is a hypothetical table illustrating potential results from a molecular docking screen of this compound against a selection of non-human protein targets.
Table 1: Hypothetical Molecular Docking Results for this compound with Non-Human Protein Targets This table is for illustrative purposes only and is based on the principles of in silico screening, not on published experimental data for this specific compound.
| Target Protein | Organism | Putative Function | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Calmodulin-like protein CML24 | Arabidopsis thaliana (Thale Cress) | Calcium signaling in plants | -8.9 |
| Carboxylesterase FAE-1 | Aspergillus niger (Fungus) | Ester hydrolysis | -9.5 |
| NS3 Helicase | Dengue virus | Viral replication (potential off-target) | -7.2 |
| Flavin-adenine dinucleotide synthase (FADS) | Mycobacterium tuberculosis (Bacterium) | Bacterial metabolism | -6.8 |
Predictive Models for this compound Reactivity
The primary chemical reaction of interest for this compound is its intracellular hydrolysis. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to permeate cell membranes. sigmaaldrich.com Once inside the cell, endogenous esterases cleave these AM groups, converting the molecule into its active, fluorescent, and calcium-sensitive form, which is also hydrophilic and thus trapped within the cytosol. sigmaaldrich.comresearchgate.net
Predictive models for the reactivity of this compound focus on forecasting the rate and extent of this ester hydrolysis. Such models are crucial because incomplete hydrolysis can lead to experimental artifacts. researchgate.net The development of these models relies on computational chemistry methods ranging from Quantitative Structure-Activity Relationship (QSAR) studies to quantum mechanical calculations. researchgate.netresearchgate.netmdpi.com
A mechanistic model for AM ester probes would consider several key factors. researchgate.net These include the inherent lipophilicity of the probe, the concentration and activity of cytosolic esterases (which can vary significantly between cell types), and the potential for the formation of partially hydrolyzed, lipophilic intermediates that may become sequestered in organelles. researchgate.net
QSAR models correlate the structural or physicochemical properties of a molecule with its biological activity or reactivity. mdpi.com For this compound, a QSAR model could predict its rate of hydrolysis based on a set of calculated molecular descriptors. researchgate.netmdpi.com Advanced computational methods, such as Density Functional Theory (DFT), can be used to calculate these descriptors and to understand the electronic properties, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to chemical reactivity. researchgate.netnsps.org.ngscirp.org
The table below outlines the key parameters and computational approaches that would be integrated to build a robust predictive model for this compound reactivity.
Table 2: Components of a Predictive Model for this compound Reactivity
| Parameter/Component | Description | Computational Method | Relevance |
|---|---|---|---|
| Lipophilicity (LogP/LogD) | Describes the molecule's ability to pass through lipid membranes. | QSAR, DFT Calculations | Predicts cell permeability and potential for membrane sequestration. researchgate.netmdpi.com |
| Ester Bond Stability | The intrinsic susceptibility of the ester linkages to hydrolysis. | Quantum Mechanics (DFT) | Determines the activation energy for the hydrolysis reaction. researchgate.netnsps.org.ng |
| Topological Polar Surface Area (TPSA) | A descriptor related to the polarity of the molecule. | QSAR Modeling | Influences membrane permeability and interaction with aqueous environments. mdpi.com |
| Molecular Geometry | The 3D conformation of the molecule. | Molecular Mechanics, DFT | Affects how the molecule fits into the active site of esterase enzymes. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT Calculations | Indicates the chemical reactivity and kinetic stability of the molecule. nsps.org.ngscirp.org |
By integrating these computational approaches, a comprehensive model can be developed to predict the efficiency of this compound activation within different biological contexts, thereby guiding its experimental use and aiding in the design of future fluorescent probes. mit.edunih.gov
Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research data corresponding to the detailed mechanistic investigations outlined for this compound. This compound is consistently characterized and utilized as a fluorescent indicator for measuring intracellular calcium concentrations. The existing body of research focuses on its application as a tool rather than its intrinsic molecular and cellular interactions as a standalone agent.
Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested structure. The information required to populate the specified sections and subsections—such as ligand-receptor interaction studies, induced conformational changes in macromolecules, specific cellular uptake pathways in model organisms, and modulation of cellular pathways—is not present in the public scientific domain.
What is known is that this compound is the cell-permeant form of the CalciGreen-5N calcium indicator. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant CalciGreen-5N in the cytosol. The primary and intended "binding" event is the chelation of calcium ions (Ca²⁺) by the CalciGreen-5N molecule, which results in a significant increase in its fluorescence intensity. This property allows researchers to visualize and quantify changes in intracellular calcium levels.
Studies using related compounds, such as fluo-5N AM, have shown that these indicators can sometimes be sequestered into intracellular organelles like the sarcoplasmic reticulum, allowing for the measurement of calcium dynamics within these compartments. However, detailed studies on the specific trafficking pathways and membrane permeability kinetics of this compound in model organisms such as yeast, bacteria, or plant cells are not available. Furthermore, there is no evidence in the literature to suggest that this compound actively modulates cellular pathways; it is designed and used as a passive reporter.
Due to the absence of specific research data for each section of the requested outline, an article that meets the user's requirements for detail and scientific accuracy cannot be generated.
Mechanistic Investigations of Calcigreen 5n, Am at Cellular and Molecular Levels Non Clinical
Modulation of Cellular Pathways by CalciGreen-5N, AM in Non-Mammalian Systems
Transcriptomic Analysis of this compound Effects on Gene Expression
There is currently no publicly available research that has performed a transcriptomic analysis to determine the effects of this compound on gene expression. Studies utilizing this calcium indicator have not reported on its potential to alter the transcriptional landscape of cells. Therefore, data on differentially expressed genes or affected signaling pathways at the transcript level following exposure to this compound are not available.
Proteomic Profiling of this compound-Treated Cells
Similarly, no proteomic profiling studies of cells treated with this compound have been published. The scientific literature lacks information regarding changes in protein expression and post-translational modifications that might occur as a result of cellular exposure to this compound. As such, it is not possible to present a profile of up- or down-regulated proteins or to construct protein-protein interaction networks related to this compound.
Metabolomic Fingerprinting Associated with this compound Exposure
Metabolomic fingerprinting to identify changes in the cellular metabolome upon exposure to this compound has not been reported in the available scientific literature. Consequently, there is no data on altered metabolic pathways or key metabolite changes associated with this fluorescent indicator.
This compound Influence on Cellular Signaling Cascades
While this compound is a tool used to study calcium signaling, there is no evidence to suggest that it actively influences or modulates these cascades beyond its role as an indicator. Its mechanism is based on binding to intracellular calcium, which results in a fluorescent signal, allowing for the visualization and quantification of calcium dynamics. However, studies dedicated to investigating whether the binding of this compound to calcium ions has downstream effects on signaling pathways are absent from the literature.
Investigation of this compound Biotransformation in Environmental Microorganisms
There is a lack of research on the environmental fate and biotransformation of this compound by microorganisms. The focus of existing literature is on its intracellular application, and its environmental persistence and degradation have not been a subject of investigation.
Microbial Degradation Pathways of this compound
No studies have been identified that delineate the microbial degradation pathways of this compound. Information on the microorganisms capable of degrading this compound and the resulting catabolic pathways is not available.
Enzymatic Activity Involved in this compound Metabolism
Consistent with the lack of data on its microbial degradation, the specific enzymes involved in the metabolism of this compound have not been identified or characterized.
Advanced Spectroscopic and Spectrometric Characterization of Calcigreen 5n, Am in Research
High-Resolution Mass Spectrometry for CalciGreen-5N, AM Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of molecules like this compound. It provides unambiguous confirmation of the elemental composition. Techniques like electrospray ionization (ESI) are particularly suited for analyzing large, polar molecules such as this indicator by generating intact molecular ions with minimal fragmentation. sciex.com
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) would be a critical technique for confirming the intricate structure of this compound. This method involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.
Table 1: Predicted Major Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Structural Moiety Lost |
| [M+H]⁺ | [M+H - CH₂O₂]⁺ | 46.0055 | Formaldehyde and Oxygen |
| [M+H]⁺ | [M+H - C₂H₄O₂]⁺ | 60.0211 | Acetic Acid |
| [M+H]⁺ | [M+H - C₃H₅O₂]⁺ | 73.0289 | Acetoxymethyl radical |
| [M+H]⁺ | Ion of BAPTA core | Variable | Fluorescein (B123965) dye moiety |
| [M+H]⁺ | Ion of fluorescein dye | Variable | BAPTA core moiety |
This table is illustrative and based on general principles of mass spectrometry fragmentation.
Ion Mobility Mass Spectrometry for this compound Conformer Identification
Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. acs.orgnih.gov This technique is particularly powerful for separating isomers and conformers—molecules with the same mass but different three-dimensional shapes.
For a flexible molecule like this compound, different conformers may exist in solution. These could be influenced by factors such as solvent and the presence or absence of calcium ions. IM-MS would allow for the separation of these conformers, providing insights into the molecule's structural dynamics. The combination of IMS with laser-induced fluorescence has been explored for other fluorescent dyes, demonstrating the potential to obtain fluorescence spectra for mobility-selected ions. acs.orgnih.govresearchgate.net This approach could reveal how the conformation of this compound relates to its fluorescent properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of molecules in solution. interchim.fr For a molecule of the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for assigning the chemical shifts of all the hydrogen (¹H) and carbon (¹³C) atoms.
1D and 2D NMR Techniques for this compound Assignment
A ¹H NMR spectrum of this compound would provide initial information on the different types of protons present, such as those in the aromatic regions of the fluorescein and BAPTA moieties, the methylene (B1212753) groups of the AM esters, and the ethoxy linker. However, due to significant signal overlap in such a large molecule, 2D NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three chemical bonds. It would be used to trace the connectivity of protons within individual structural fragments of this compound. interchim.fr
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, providing a map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different structural fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This is vital for determining the three-dimensional folding of the molecule.
Studies on BAPTA and its derivatives using ¹H NMR have shown significant changes in the chemical shifts of both aromatic and methylene protons upon binding to metal ions like Ca²⁺. jsr.org Similar changes would be expected for this compound, and could be used to map the calcium-binding site and understand the conformational changes that lead to increased fluorescence.
Table 2: Hypothetical ¹H NMR Chemical Shift Assignments for Key Regions of this compound
| Structural Region | Predicted ¹H Chemical Shift Range (ppm) | Multiplicity |
| Aromatic Protons (Fluorescein) | 6.5 - 8.0 | Multiplets |
| Aromatic Protons (BAPTA) | 6.8 - 7.5 | Multiplets |
| Methylene Protons (AM Esters) | 5.5 - 6.0 | Singlets/Doublets |
| Ethoxy Linker Protons | 3.5 - 4.5 | Multiplets |
| Acetyl Protons | 2.0 - 2.5 | Singlets |
This table is illustrative and based on typical chemical shifts for similar functional groups.
Solid-State NMR for this compound Polymorphs
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.govpsu.edu It is particularly useful for characterizing different crystalline forms, or polymorphs, which can have distinct physical properties. psu.edu While solution NMR provides information about the average structure of a molecule, ssNMR can reveal details about the specific packing arrangements in a crystal.
For this compound, ssNMR could be used to study its structure in a powdered or microcrystalline form. ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution spectra, allowing for the identification of different polymorphs. nih.gov The presence of multiple peaks for a single carbon position in a ¹³C CP-MAS spectrum can indicate the presence of a mixture of polymorphs. nih.gov Furthermore, ssNMR could be used to study the interaction of this compound with calcium ions in the solid state.
X-Ray Crystallography and Diffraction for this compound Solid-State Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. rsc.orgwikipedia.org The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate an electron density map, from which the positions of all the atoms in the molecule can be determined. ethz.ch
Obtaining a single crystal of a large and flexible molecule like this compound suitable for X-ray diffraction can be a significant challenge. However, if successful, the resulting crystal structure would provide unparalleled detail about the molecule's conformation, bond lengths, and bond angles in the solid state. It would definitively reveal the spatial relationship between the calcium-binding BAPTA moiety and the fluorescent reporter group.
In the absence of a crystal structure for this compound, insights can be gained from the crystal structures of related compounds. For example, the crystal structures of proteins with fluorescent probes attached have been determined, providing valuable information on how these probes are oriented. mdpi.com The development of fluorescent probes for which X-ray crystal structures have been solved in complex with their target ions has also been reported, demonstrating the feasibility of this approach for understanding the structural basis of fluorescence signaling. nih.gov Trace fluorescent labeling has also been used to aid in the crystallization and structure determination of macromolecules. nih.govnasa.govnasa.gov
Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis
For a complex molecule like this compound, vibrational spectroscopy can confirm the presence of its key structural motifs. The CalciGreen-5N structure contains a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core responsible for calcium chelation, modified with naphthalene (B1677914) chromophores and further derivatized with acetoxymethyl (AM) esters to ensure cell permeability.
The analysis of the IR and Raman spectra of this compound would focus on identifying the characteristic vibrational bands for its principal functional groups. The acetoxymethyl esters, crucial for the molecule's biological application, would exhibit strong characteristic C=O stretching vibrations in the IR spectrum. libretexts.org The aromatic rings of the naphthalene and benzene (B151609) moieties would show C=C stretching bands in both IR and Raman spectra, as well as characteristic C-H stretching and bending modes. renishaw.comlibretexts.org After intracellular esterase activity cleaves the AM groups, the resulting carboxylate groups (COO⁻) would produce strong and characteristic symmetric and asymmetric stretching bands in the IR spectrum, providing a means to monitor the activation of the probe.
Detailed research findings on the specific vibrational spectra of this compound are not extensively published. However, based on the known structure, a table of expected vibrational frequencies can be compiled from established spectroscopic data for similar functional groups.
Table 1: Expected Vibrational Frequencies for this compound Functional Groups This table is generated based on established data for the indicated functional groups and represents predicted values for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Expected Intensity |
|---|---|---|---|---|
| Ester (Acetoxymethyl) | C=O Stretch | 1740-1760 | 1740-1760 | Strong (IR), Weak (Raman) |
| Ester (Acetoxymethyl) | C-O Stretch | 1250-1300 | Variable | Strong (IR) |
| Carboxylate (post-hydrolysis) | C=O Asymmetric Stretch | 1550-1620 | Variable | Strong (IR) |
| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |
| Aromatic Ring | =C-H Stretch | 3000-3100 | 3000-3100 | Medium-Strong |
| Aliphatic C-H (from AM group) | C-H Stretch | 2850-2960 | 2850-2960 | Medium-Strong |
| Aryl Ether | C-O-C Asymmetric Stretch | 1200-1275 | Variable | Strong (IR) |
| Tertiary Amine | C-N Stretch | 1020-1250 | Variable | Medium (IR) |
Circular Dichroism (CD) Spectroscopy for this compound Chiral Properties
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. gonzaga.edunih.gov This technique is exceptionally sensitive to the three-dimensional structure of molecules, including the secondary structure of proteins and the conformation of small chiral compounds. nd.edunih.govbiorxiv.org A CD signal is only observed for molecules that lack a center of symmetry. gonzaga.edu
This compound is an inherently chiral molecule due to its complex, non-planar three-dimensional structure and multiple stereocenters. Therefore, it is expected to be CD-active. The CD spectrum of this compound would be influenced by the spatial arrangement of its chromophoric systems, primarily the naphthalene and benzene rings.
A key application of CD spectroscopy in the context of CalciGreen-5N would be to study its interaction with calcium ions. The binding of Ca²⁺ to the BAPTA chelating core is expected to induce a significant conformational change in the molecule. This structural reorganization would alter the relative orientation of the chromophores, leading to a predictable change in the CD spectrum. researchgate.net This phenomenon, where a ligand (Ca²⁺) induces a CD signal change in a host molecule, can be used to determine binding stoichiometry and affinity. nih.gov
While specific CD spectroscopic studies on this compound are not available in the literature, research on other calcium-binding proteins and molecules demonstrates that calcium binding often results in a more rigid and ordered structure, which is reflected in the CD spectrum. researchgate.net For CalciGreen-5N, one could hypothesize that the Ca²⁺-bound form would exhibit a distinct CD spectrum compared to the Ca²⁺-free form. Monitoring the CD signal at a specific wavelength while titrating with calcium could yield a binding curve.
Table 2: Hypothetical Circular Dichroism Data for Calcium Titration of CalciGreen-5N This table presents a hypothetical research finding to illustrate the potential application of CD spectroscopy. The values are not based on published experimental data for this specific compound.
| Calcium Concentration (µM) | Mean Residue Ellipticity [θ] at 280 nm (deg·cm²·dmol⁻¹) | Conformational State |
|---|---|---|
| 0 (Ca²⁺-free) | +15 | Flexible, Unbound |
| 100 | +30 | Partially Bound |
| 200 | +55 | Intermediate Binding |
| 390 (Kd) | +82.5 | Half-Saturated |
| 800 | +140 | Near-Saturated |
| 1500 (Saturating) | +150 | Rigid, Ca²⁺-Bound |
Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Radicals
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects and characterizes chemical species with one or more unpaired electrons. bruker.complos.org Such species, known as paramagnetic centers or free radicals, are EPR-active, whereas diamagnetic molecules with fully paired electrons are EPR-silent. bruker.com EPR provides detailed information about the electronic structure, identity, and environment of the unpaired electron. researchgate.netrsc.org
In its stable ground state, this compound is a diamagnetic molecule and, therefore, does not produce an EPR signal. However, EPR spectroscopy could become a relevant analytical tool under conditions where this compound might form a radical species. Such scenarios, while not part of its standard application as a calcium indicator, could be investigated in studies of phototoxicity or redox cycling. For instance, intense laser irradiation, as used in some microscopy applications, could potentially excite the fluorophore to a long-lived triplet state (which is paramagnetic) or induce electron transfer reactions with surrounding biomolecules, resulting in the formation of a transient CalciGreen-5N radical cation or anion. researchgate.net
If such a paramagnetic species were formed, EPR would be the definitive method for its detection and characterization. plos.orgshd.org.rs The analysis of the EPR spectrum would yield the g-factor and hyperfine coupling constants. The g-factor would help identify the nature of the radical (e.g., carbon-centered vs. nitrogen-centered), while the hyperfine couplings would provide information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), mapping the spin density distribution across the molecule. researchgate.net The use of spin-trapping agents in conjunction with EPR could also be employed to detect and identify highly reactive, short-lived radicals generated in the vicinity of the dye. plos.org
To date, there are no published research findings applying EPR spectroscopy to study radical formation from this compound. The discussion remains theoretical, highlighting the technique's potential for specialized investigations beyond the molecule's primary function.
Table 3: Hypothetical EPR Parameters for a Postulated CalciGreen-5N Radical Species This table presents hypothetical data for a theoretical CalciGreen-5N radical anion. These values are illustrative of potential EPR research findings and are not from experimental measurements.
| Parameter | Hypothetical Value | Information Gained |
|---|---|---|
| g-factor | 2.0035 | Suggests an organic radical with some heteroatom character. |
| Hyperfine Coupling (aH) Naphthalene H | ~0.1 - 0.5 mT | Maps spin density distribution on the naphthalene rings. |
| Hyperfine Coupling (aN) Tertiary N | ~0.2 - 0.4 mT | Indicates delocalization of the unpaired electron onto the nitrogen atoms of the BAPTA core. |
| Linewidth | 0.2 mT | Provides information on spin relaxation and unresolved hyperfine couplings. |
Potential Research Applications of Calcigreen 5n, Am Non Clinical
CalciGreen-5N, AM as a Probe in Biological Systems (e.g., plant physiology, microbiology)
The ability of this compound to visualize real-time changes in intracellular calcium levels provides a powerful method for dissecting the role of calcium as a ubiquitous second messenger in diverse biological processes.
Calcium signaling is fundamental to how plants perceive and respond to their nutrient environment. nih.gov Different nutrient stresses, including deficiencies or toxicities of essential elements, are known to trigger specific changes in the concentration of cytoplasmic Ca²⁺. nih.gov These "calcium signatures" are crucial for initiating downstream signaling pathways that regulate nutrient uptake and transport.
Fluorescent Ca²⁺ indicators are indispensable for studying these dynamic processes. nih.gov While many studies utilize genetically encoded indicators, chemical probes like this compound offer a direct way to load a wide variety of plant cells and tissues to visualize these calcium dynamics. Research has demonstrated that applying soluble calcium can enhance the absorption of other key nutrients like ammonium, potassium, and phosphorus, and stimulate photosynthesis. agrilife.org The use of fluorescent probes can help elucidate the underlying cellular mechanisms of these observations. For instance, investigating the immediate Ca²⁺ fluxes in root cells upon exposure to different nutrient solutions can provide insights into the initial sensing and signaling events.
Recent studies have highlighted the role of arbuscular mycorrhizal (AM) fungi in significantly improving the uptake of essential minerals such as phosphorus, potassium, and calcium in plants. frontiersin.org this compound could be employed to study the localized calcium signaling at the plant-fungus interface, potentially revealing how the symbiotic relationship modulates the plant's nutrient transport machinery at a cellular level. Furthermore, direct foliar uptake of nutrients from atmospheric dust is an emerging area of research, and probes could be used to investigate the role of calcium signaling in this process. copernicus.org
Table 1: Research Findings on Calcium's Role in Plant Nutrition
| Research Area | Key Finding | Potential Application of this compound |
| Nutrient Cross-Talk | Application of soluble calcium enhances the uptake of ammonium, potassium, and phosphorus. agrilife.org | Visualize and quantify the intracellular Ca²⁺ changes in root cells that mediate this enhanced uptake. |
| Symbiotic Relationships | Arbuscular mycorrhizal fungi improve plant uptake of phosphorus, potassium, and calcium. frontiersin.org | Map the spatio-temporal patterns of Ca²⁺ signaling in cortical cells during mycorrhizal colonization. |
| Foliar Nutrient Uptake | Plants can acquire nutrients such as phosphorus and iron directly through their leaves from deposited dust. copernicus.org | Investigate if Ca²⁺ signaling is triggered in leaf cells upon contact with nutrient-rich dust particles. |
| Nutrient Stress Response | Nutrient deprivation can trigger specific Ca²⁺ signals in plant root cells. nih.gov | Characterize and compare the unique "calcium signatures" generated by different nutrient deficiencies. |
Biofilm formation is a complex developmental process in which microbial cells attach to surfaces and to each other, encased in a self-produced extracellular polymeric substance (EPS) matrix. Calcium ions have been identified as a critical environmental signal that influences multiple stages of biofilm development, from initial attachment to the maturation of the three-dimensional structure. nih.govfrontiersin.org
Studies have shown that calcium can significantly promote biofilm formation in various bacterial species. frontiersin.org For example, in Vibrio fischeri, biofilm formation is calcium-dependent, and increased calcium concentrations enhance biofilm formation while delaying dispersal. nih.gov Similarly, research on Bordetella bronchiseptica indicates that host factors, including calcium, can modulate biofilm formation. biorxiv.orgresearchgate.net this compound can be a critical tool in this field to directly visualize the intracellular calcium dynamics within individual bacterial cells during the biofilm life cycle. By loading biofilm-forming cells with this compound, researchers could monitor real-time changes in intracellular Ca²⁺ in response to environmental cues, genetic mutations, or potential antimicrobial agents. This could help answer key questions about how bacteria sense and transduce the external calcium signal to regulate the complex machinery of biofilm formation.
For instance, it could be used to study subpopulations of cells within a biofilm, to see if specific cells exhibit distinct calcium signaling patterns that might correlate with differentiation into specialized cell types within the community. While some studies have used other dyes like Calcein-AM to visualize intracellular calcium in biofilms, nih.gov the specific properties of this compound could offer advantages for certain experimental setups.
Table 2: Influence of Calcium on Microbial Biofilm Formation
| Organism/System | Effect of Calcium | Potential Use of this compound |
| Vibrio fischeri | Enhances biofilm formation and delays dispersal in a dose-dependent manner. nih.gov | Monitor intracellular Ca²⁺ levels in real-time to correlate signaling with dispersal events. |
| Azorhizobium caulinodans | Essential for biofilm formation; biomass increases with calcium concentration. frontiersin.org | Investigate the intracellular Ca²⁺ signaling pathways linked to chemotaxis and motility mutants. |
| Bordetella bronchiseptica | In conjunction with albumin, inhibits biofilm formation by inducing c-di-GMP degradation. biorxiv.orgresearchgate.net | Determine if the inhibition correlates with specific changes in intracellular Ca²⁺ concentrations. |
| General Biofilms | Plays a role in cell-to-cell adhesion and the structural integrity of the EPS matrix. | Spatially map intracellular Ca²⁺ gradients within mature, structured biofilms. |
Development of this compound-Based Reagents for Chemical Synthesis
While this compound is primarily designed and utilized as a fluorescent probe for biological imaging, medchemexpress.comchemicalbook.com its complex molecular structure presents theoretical possibilities for its use as a starting material or a functional moiety in the development of novel chemical reagents. There is currently no specific literature detailing the use of this compound for this purpose. However, the principles of chemical synthesis allow for speculation on its potential.
The synthesis of functionalized fluorescent dyes is a well-established field, often involving the modification of a core fluorophore to introduce reactive groups. rsc.orgacs.org These reactive groups can then be used to conjugate the dye to other molecules, such as proteins, nucleic acids, or other small molecules. oup.com The this compound molecule itself is a derivative of fluorescein (B123965), containing a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group and acetoxymethyl (AM) esters. medchemexpress.comgoogle.com
Theoretically, the core structure of CalciGreen-5N could be modified. For example, synthetic strategies could be devised to alter the fluorescein backbone or the BAPTA chelator to create derivatives with different properties. This could involve adding specific functional groups (e.g., alkynes, azides for click chemistry; or N-hydroxysuccinimide esters for amine coupling) that would allow the calcium-sensing unit to be covalently attached to other molecules of interest, creating novel bifunctional reagents. acs.org Such reagents could be used to, for example, target a calcium sensor to a specific protein or cellular location, or to develop new types of activatable probes where the fluorescence is modulated by both calcium and another analyte. The synthesis of such derivatives would likely start from precursors of CalciGreen-5N rather than the final AM ester product, as the AM esters are designed for intracellular hydrolysis.
Integration of this compound into Novel Materials Science
The integration of environmentally sensitive fluorophores into materials is a growing area of research aimed at creating "smart" materials that can sense and report on their chemical surroundings. While no studies have been found that specifically incorporate this compound into materials, its properties as a calcium indicator suggest potential applications in this domain.
Functionalizing surfaces with fluorescent probes allows for the creation of sensors capable of detecting specific ions or molecules at the material interface. rsc.org This is a key technology in the development of biosensors and diagnostic devices. nih.gov Surfaces such as silicon oxide microchips, nanoparticles, or polymer films can be chemically modified to allow for the covalent attachment of probe molecules. rsc.orgmdpi.com
A molecule with the calcium-sensing capabilities of CalciGreen-5N could theoretically be anchored to a surface. This would require chemical modification to introduce a linking group suitable for surface attachment, similar to the strategies discussed for chemical synthesis. A surface functionalized in this way could act as a reusable sensor for detecting calcium ions in aqueous solutions. For example, it could be integrated into microfluidic devices for real-time monitoring of calcium concentrations in environmental samples or in bioreactors. The fluorescence of the surface would change in response to the local calcium concentration, providing a direct optical readout.
The incorporation of functional molecules into polymer matrices is a common strategy for creating materials with novel properties. jrmds.inresearchgate.net For example, polymers can be designed to respond to stimuli such as pH, temperature, or the presence of specific ions. Calcium ions, in particular, can be used to crosslink certain types of polymers. researchgate.net
There is potential to incorporate a calcium-sensing dye like CalciGreen-5N (in its non-AM ester form) into a hydrogel or other polymer matrix. nih.gov This could create a material that not only responds structurally to the presence of calcium but also reports on the local calcium concentration through changes in fluorescence. Such a material could be used to study the kinetics of ion diffusion into a polymer network or to create visual sensors for environmental monitoring. For instance, a polymer film containing the dye could be used to detect calcium contamination in water. The development of such materials would fall under the umbrella of functional polymers, where the goal is to design macromolecules with specific, predictable activities. copernicus.org While calcium carbonate nanoparticles are already used as functional fillers in polymers to enhance mechanical and thermal properties, jrmds.inmdpi.com the integration of a fluorescent indicator would add a sensory capability.
This compound in Environmental Remediation Research (e.g., heavy metal chelation)
The foundational structure of this compound, which allows it to bind calcium ions, also enables it to chelate various heavy metal ions. This characteristic opens up avenues for its investigation in environmental remediation research, specifically for the detection and potential sequestration of toxic heavy metals from aqueous environments.
Detailed Research Findings:
Research into fluorescent indicators with BAPTA-based structures has shown that they are not exclusively selective for calcium and can exhibit significant binding to a range of polyvalent metal ions. thermofisher.com Indicators in the Calcium Green family, which includes CalciGreen-5N, demonstrate notable fluorescence responses when binding to heavy metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). thermofisher.com
Specifically, indicators designed for lower calcium concentrations, like CalciGreen-5N, show a pronounced response to these heavier ions. thermofisher.com This suggests a potential application as a selective fluorescent sensor for these specific environmental contaminants. The mechanism of action involves the chelation of the heavy metal ion by the BAPTA core, which, similar to calcium binding, alters the electronic properties of the fluorophore and leads to a change in fluorescence intensity.
A visual screening of various fluorescent indicators has demonstrated the response of CalciGreen-5N to a panel of metal ions. The data from such screenings can be summarized to highlight the potential selectivity of the probe.
Interactive Data Table: Metal Ion Response of CalciGreen-5N
| Metal Ion | Observed Response with CalciGreen-5N | Potential Significance for Remediation Research |
| Hg²⁺ | Strong Fluorescence Enhancement thermofisher.com | High sensitivity for mercury detection in water sources. |
| Cd²⁺ | Strong Fluorescence Enhancement thermofisher.com | Application in monitoring cadmium contamination. |
| Pb²⁺ | Strong Fluorescence Enhancement thermofisher.com | Use in developing sensors for lead in industrial effluent. |
| Fe²⁺ | Little to No Response thermofisher.com | Potential for selective detection of heavy metals in the presence of iron. |
| Co²⁺ | Little to No Response thermofisher.com | Selectivity against cobalt, a common interfering ion. |
| Ni²⁺ | Little to No Response thermofisher.com | Highlighting specificity for certain high-priority heavy metals. |
This table is generated based on findings that BAPTA-based indicators show strong responses to heavier ions like Hg²⁺, Cd²⁺, and Pb²⁺, and weaker responses to other transition metals. thermofisher.com
The ability of the BAPTA chelator to bind these metals is the critical first step in any chelation-based remediation strategy. Research could explore the immobilization of CalciGreen-5N or its derivatives onto solid supports to create materials for the selective removal of heavy metals from water.
This compound in Advanced Analytical Sensor Development (non-medical)
The inherent properties of this compound as a fluorescent indicator for cations form the basis for its potential use in the development of advanced, non-medical analytical sensors. The principle relies on the specific and measurable change in fluorescence upon binding a target analyte.
Detailed Research Findings:
The development of novel sensors often utilizes molecules that can act as both a recognition element and a signal transducer. This compound fits this description perfectly. Its BAPTA component acts as the recognition element for divalent cations, while the fluorescein-based dye serves as the transducer, converting the binding event into an optical signal.
While most research has focused on intracellular environments, the BAPTA core is a versatile chelator that can be adapted for different applications. researchgate.net For instance, research has demonstrated the development of potentiometric sensors using a conductive polymer integrated with BAPTA for the selective detection of calcium ions. researchgate.netrsc.org This establishes a proof-of-concept for incorporating BAPTA-based structures into electronic sensing devices.
Extrapolating from this, this compound could be explored as the active component in fiber-optic sensors or as part of a lab-on-a-chip system for environmental monitoring. Such sensors could provide real-time, in-situ measurements of heavy metal concentrations in water streams or industrial processes. The high sensitivity of fluorescent detection methods could allow for the detection of contaminants at very low levels. nih.gov
The development of such sensors would involve research into:
Immobilization techniques: Covalently bonding this compound to a solid substrate like glass, a polymer matrix, or nanoparticles.
Matrix effects: Investigating how different environmental sample matrices (e.g., varying pH, presence of other ions) affect the sensor's performance. nih.gov
Selectivity enhancement: Modifying the BAPTA structure to improve selectivity for a specific target heavy metal over others.
Interactive Data Table: Potential Sensor Characteristics
| Sensor Parameter | Projected Performance Based on this compound Properties |
| Analyte | Heavy Metals (e.g., Hg²⁺, Cd²⁺, Pb²⁺) thermofisher.com |
| Detection Principle | Chelation-Enhanced Fluorescence (CHEF) |
| Signal Output | Change in Fluorescence Intensity |
| Potential Platform | Fiber-Optic, Lab-on-a-Chip, Nanoparticle-based |
| Key Advantage | High Sensitivity and Potential for Real-Time Monitoring |
The exploration of this compound in these non-clinical fields is still nascent. However, its fundamental chemical properties as a highly fluorescent and selective chelator provide a strong rationale for its investigation in environmental science and analytical chemistry.
Environmental Fate and Ecotoxicological Research of Calcigreen 5n, Am Non Human Exposure
Environmental Degradation Pathways of CalciGreen-5N, AM
Detailed research on the environmental degradation of this compound has not been identified.
No studies detailing the photodegradation of this compound in aquatic environments were located. There is no available data on its half-life or the formation of photoproducts upon exposure to sunlight or UV radiation in water.
No research was found regarding the biodegradation kinetics of this compound in soil. Consequently, data on its rate of microbial degradation, half-life in various soil types, and potential metabolites are not available.
Bioaccumulation Potential of this compound in Model Aquatic and Terrestrial Organisms
There are no available studies on the bioaccumulation potential of this compound. Research to determine its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in organisms such as fish, aquatic invertebrates, or plants has not been published.
Mobility and Leaching of this compound in Soil and Sediments
No data exists on the mobility and leaching characteristics of this compound. Studies involving soil column leaching or determining its soil organic carbon-water (B12546825) partitioning coefficient (Koc) have not been identified, meaning its potential to move through soil profiles and enter groundwater is unknown.
Ecotoxicity Studies of this compound on Non-Target Organisms in Controlled Environments
No ecotoxicity studies for this compound involving standard non-target test organisms like algae, Daphnia, or earthworms were found. Therefore, key toxicological endpoints such as the EC₅₀ (median effective concentration) or LC₅₀ (median lethal concentration) for these organisms have not been established.
Specific research into the effects of this compound on the structure, diversity, or function of aquatic microbial communities is not present in the available scientific literature.
Future Directions and Emerging Research Avenues for Calcigreen 5n, Am
Exploration of CalciGreen-5N, AM in Supramolecular Chemistry
The principles of supramolecular chemistry, which focus on non-covalent interactions, are increasingly being applied to the development of advanced fluorescent sensors. researchgate.netnih.gov A key design paradigm in this field is the "fluorophore-spacer-receptor" model, where the receptor binds a target analyte, triggering a change in the fluorophore's emission. researchgate.netnih.gov
Future research could explore the integration of this compound or its core structure into supramolecular systems. This could involve its use as a guest molecule within a larger host structure, such as a cyclodextrin (B1172386) or calixarene. Such host-guest complexes could potentially modulate the dye's photophysical properties, binding affinity, or selectivity for calcium ions. For instance, a supramolecular assembly could be designed to act as an "off-on" switch, where the fluorescence of CalciGreen-5N is quenched until the complex interacts with a specific biological target or environment, leading to a fluorescence enhancement upon calcium binding. frontiersin.org This approach could lead to the development of highly specific sensors for detecting calcium dynamics within distinct subcellular compartments or in response to particular cellular events.
Table 1: Potential Supramolecular Modifications of this compound
| Supramolecular Approach | Potential Outcome | Research Focus |
|---|---|---|
| Host-Guest Encapsulation | Enhanced stability, altered Ca2+ affinity, targeted delivery. | Investigating interactions with macrocycles like cyclodextrins. |
| Energy Transfer Cassettes | Ratiometric sensing capabilities, shifted emission wavelengths. | Covalently linking CalciGreen-5N to another fluorophore. |
| Self-Assembling Nanostructures | Signal amplification, multi-analyte sensing. | Incorporating the dye into amphiphilic structures that form micelles or vesicles. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials science by enabling the rapid analysis of vast datasets and the prediction of molecular properties. rsc.orgspectroscopyonline.com These technologies offer significant potential for accelerating the development and application of fluorescent probes like this compound. rsc.org
Predict and Optimize Properties: Machine learning models can be trained on large datasets of fluorescent dyes to predict the photophysical properties (e.g., excitation/emission wavelengths, quantum yield, photostability) of novel this compound analogs. rsc.orgnih.gov This can guide synthetic chemists in designing probes with improved brightness and stability.
Enhance Image Analysis: AI algorithms, particularly deep learning models, can automate and improve the analysis of complex microscopy data generated using this compound. This includes tasks like cell segmentation, signal quantification, and the identification of subtle patterns in calcium signaling that might be missed by human observers.
De Novo Design: Generative AI models can propose entirely new molecular structures for calcium indicators with desired properties, moving beyond incremental modifications of existing scaffolds. rsc.org These models can learn the complex relationships between chemical structure and fluorescent properties to generate promising new candidates for synthesis and testing. nih.gov
Potential for this compound in Sustainable Chemical Processes
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis and applications. mdpi.com There is a growing trend towards developing more sustainable methods for producing and using fluorescent dyes. globaltextilesource.com
Future research on this compound could focus on:
Greener Synthesis Routes: Investigating the use of environmentally benign solvents, such as supercritical CO2, and catalytic processes to replace stoichiometric reagents in the synthesis of this compound and its precursors could reduce waste and energy consumption. globaltextilesource.com Some fluorescent dyes, like derivatives of coumarin (B35378) and naphthalimide, have shown good solubility in supercritical CO2. globaltextilesource.com
Bio-derived Precursors: Exploring the use of renewable, biomass-derived starting materials for the synthesis of the dye's core structure could offer a more sustainable alternative to petroleum-based feedstocks. mdpi.commdpi.com
Applications in Eco-monitoring: this compound could potentially be used to monitor calcium-dependent biological processes that are relevant to sustainability. For example, it could be used to study the health of microorganisms in bioremediation systems or to optimize biofuel production from algae by monitoring their physiological responses to environmental stimuli. The use of fluorescent carbon nanodots derived from plant materials for bioimaging highlights the move toward eco-friendly probes. rsc.org
The transition to more sustainable practices in fluorescence microscopy also includes adopting energy-efficient light sources like LEDs, which offer a cleaner alternative to traditional mercury-based lamps. mygreenlab.org
Challenges and Opportunities in this compound Analog Design
While this compound is a robust indicator, there are always opportunities to develop new analogs with enhanced capabilities. The design of new fluorescent probes is a balance of optimizing various parameters. nih.govnih.gov
Challenges:
Improving Photostability: Photobleaching, the irreversible degradation of a fluorophore upon light exposure, can limit the duration of imaging experiments. nih.govfrontiersin.org
Tuning Calcium Affinity: The dissociation constant (Kd) of an indicator determines the range of calcium concentrations it can effectively measure. nih.gov Developing a suite of CalciGreen-5N analogs with a range of Kd values would allow researchers to study calcium dynamics in different cellular compartments and contexts, from resting levels to high-concentration spikes. nih.govacs.org
Red-Shifting Spectra: Developing red or far-red emitting analogs would be advantageous for in vivo imaging, as longer wavelengths of light penetrate tissue more deeply and with less scattering. This also helps to minimize autofluorescence from biological tissues. acs.org
Opportunities:
Isomeric Tuning: Systematically altering the attachment point of the calcium-chelating moiety (like BAPTA) on the fluorophore can have substantial effects on properties like brightness and fluorescence change upon ion binding, providing a powerful strategy for optimization. acs.org
Targeting Moieties: A significant advancement is the development of probes that can be targeted to specific subcellular locations. acs.org By attaching a targeting ligand to a CalciGreen-5N analog, researchers could specifically measure calcium within organelles like the mitochondria or the primary cilium. acs.org
Multi-Analyte Sensing: Future designs could incorporate a secondary sensing domain into the CalciGreen-5N structure, creating a ratiometric sensor that can simultaneously report on calcium and another analyte, such as pH or a specific enzyme's activity.
Table 2: Design Goals for Future this compound Analogs
| Design Goal | Key Challenge | Potential Strategy | Desired Outcome |
|---|---|---|---|
| Enhanced Photostability | Preventing photochemical degradation. | Structural modifications to the fluorophore core. | Longer-term imaging experiments. |
| Tunable Ca2+ Affinity | Altering binding without compromising other properties. | Modifying the electron-withdrawing groups on the chelator. | Probes optimized for specific [Ca2+] ranges. |
| Red-Shifted Spectra | Synthesizing new fluorophore backbones. | Extending the π-conjugated system of the dye. | Improved tissue penetration for in vivo studies. |
| Subcellular Targeting | Attaching a targeting ligand without disrupting function. | "Isomeric tuning" to find optimal attachment points. | Organelle-specific Ca2+ measurements. acs.org |
Interdisciplinary Research Collaborations for this compound Studies
Advancing the science and application of this compound will require synergistic collaborations across multiple scientific disciplines. The development of novel fluorescent probes is inherently an interdisciplinary endeavor, combining organic synthesis with analytical and biological methods. ucsd.edu
Chemistry and Biology: Synthetic chemists are needed to design and create new analogs, while cell biologists are essential for testing and validating these probes in relevant biological systems, from cultured cells to whole organisms. acs.orgucsd.edu
Computational Science and Experimental Science: The integration of AI and machine learning necessitates close collaboration between computational scientists, who develop predictive models, and experimental chemists and biologists, who can validate these predictions in the lab. rsc.org This iterative feedback loop is crucial for refining AI models and accelerating the discovery of new probes. rsc.org
Biophysics and Engineering: Biophysicists can provide deep insights into the photophysical properties of the dyes, while engineers can develop advanced microscopy and imaging platforms, such as super-resolution microscopy, that can take full advantage of the improved probes. nih.govfrontiersin.org
Such interdisciplinary efforts will be key to overcoming current challenges and unlocking the full potential of this compound and its future derivatives, ultimately enabling new insights into the complex role of calcium signaling in health and disease.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the calcium-binding efficacy of CalciGreen-5N, AM in cellular systems?
- Methodological Answer : Use fluorescence microscopy or flow cytometry to monitor intracellular calcium flux. Ensure controlled variables such as cell type, dye concentration, and incubation time. Validate measurements using calcium ionophores (e.g., ionomycin) as positive controls and calcium chelators (e.g., EGTA) as negative controls. Calibrate equipment to account for autofluorescence and photobleaching effects .
- Key Considerations : Include replicates to assess variability and use statistical tools (e.g., ANOVA) to confirm significance. Reference protocols from peer-reviewed studies on analogous fluorophores .
Q. What are the critical factors in optimizing this compound staining protocols for live-cell imaging?
- Methodological Answer : Prioritize dye solubility by using appropriate solvents (e.g., DMSO with pluronic acid). Test loading concentrations (typically 1–10 μM) to avoid cytotoxicity. Optimize incubation periods (15–60 minutes) and wash steps to reduce extracellular dye retention. Confirm specificity via competition assays with non-AM ester forms .
- Data Validation : Compare results with alternative calcium indicators (e.g., Fura-2) to cross-validate signal fidelity .
Q. How can researchers address discrepancies in this compound signal intensity across different cell lines?
- Methodological Answer : Account for cell-specific esterase activity, which hydrolyzes the AM ester moiety. Pre-treat cells with esterase inhibitors (e.g., probenecid) or use cell lines with known esterase profiles. Normalize signals using internal controls like constitutively expressed fluorescent proteins .
- Troubleshooting : Perform dose-response curves to identify saturation points and adjust imaging parameters (e.g., exposure time) dynamically .
Advanced Research Questions
Q. What analytical approaches are recommended for resolving contradictory data on this compound’s selectivity in multi-ion environments?
- Methodological Answer : Conduct competitive binding assays with physiologically relevant ions (e.g., Mg²⁺, Zn²⁺). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify ion concentrations post-staining. Pair with computational modeling (e.g., molecular docking) to predict binding affinities .
- Critical Analysis : Compare findings with structural analogs (e.g., Fluo-4 AM) and highlight methodological differences (e.g., buffer composition) that may explain contradictions .
Q. How can researchers integrate this compound data with other calcium signaling biomarkers to construct predictive models?
- Methodological Answer : Employ multi-parametric assays (e.g., simultaneous measurement of cAMP and calcium) using spectral unmixing or tandem probes. Apply machine learning algorithms to correlate temporal calcium dynamics with downstream effectors (e.g., kinase activation). Validate models using genetic knockouts or pharmacological inhibitors .
- Data Integration : Use open-source tools like ImageJ plugins for time-series analysis and R/Python for network modeling .
Q. What strategies mitigate phototoxicity artifacts in long-term this compound imaging studies?
- Methodological Answer : Implement low-light imaging modalities (e.g., spinning-disk confocal microscopy) and reduce laser power/exposure time. Use pulsed illumination or light-sheet microscopy for 3D time-lapse imaging. Supplement with antioxidant media additives (e.g., ascorbic acid) to minimize oxidative stress .
- Validation : Quantify cell viability post-imaging via propidium iodide staining or ATP assays. Compare results with non-fluorescent calcium probes (e.g., electrophysiology) .
Methodological Best Practices
Q. How should researchers document this compound protocols to ensure reproducibility?
- Guidelines : Follow the "Materials and Methods" standards in :
- Specify dye lot numbers, storage conditions (-20°C, desiccated), and reconstitution buffers.
- Detail instrument settings (e.g., excitation/emission wavelengths, filter sets).
- Publish raw data and analysis scripts in supplementary materials or repositories like Zenodo .
Q. What criteria should guide the selection of this compound for hypothesis-driven versus exploratory studies?
- Framework : For hypothesis-driven work, prioritize its high dynamic range (>100-fold signal increase upon Ca²⁺ binding). For exploratory studies, leverage its ratiometric capabilities (if applicable) to minimize artifacts. Cross-reference spectral properties with other fluorophores in multiplexed assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
